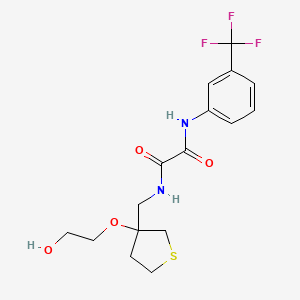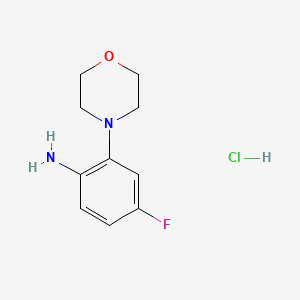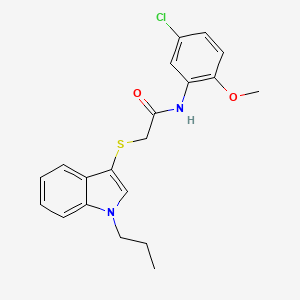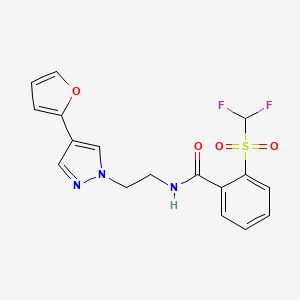
N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C16H19F3N2O4S and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Affinitychromic Polythiophenes
- Study Summary : The research on polythiophenes, reported by Bernier et al. (2002), explores the development of postfunctionalizable and chromic polythiophenes that react with amine-bearing molecules to produce color changes upon interaction with analytes. This could serve as a foundation for developing high-throughput screening tools in drug discovery Bernier et al., 2002.
Novel Synthetic Approaches to Oxalamides
- Study Summary : Mamedov et al. (2016) detail a synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a methodology applicable for anthranilic acid derivatives and oxalamides synthesis. This could offer insights into novel synthetic pathways relevant to the compound Mamedov et al., 2016.
Anticancer Drug Complexes
- Study Summary : Basu Baul et al. (2009) investigate amino acetate functionalized Schiff base organotin(IV) complexes for their cytotoxic properties against various cancer cell lines, providing a potential application in designing anticancer agents Basu Baul et al., 2009.
Water Oxidation Catalysts
- Study Summary : Garrido‐Barros et al. (2015) discuss the development of copper-based catalysts for water oxidation, where the design of ligands significantly impacts the efficiency and overpotential of the process. Such studies could relate to the broader applications of oxalamide derivatives in catalysis Garrido‐Barros et al., 2015.
Coordination Polymers for Photoluminescence
- Study Summary : Wang et al. (2014) explore Zn2+ coordination polymers with mixed linkers, including acylhydrazidate, for applications in photoluminescent materials. This research might hint at the potential for structurally related compounds in material science Wang et al., 2014.
properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O4S/c17-16(18,19)11-2-1-3-12(8-11)21-14(24)13(23)20-9-15(25-6-5-22)4-7-26-10-15/h1-3,8,22H,4-7,9-10H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYITUKZUDYQLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,5-difluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide](/img/structure/B2681201.png)
![2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2681202.png)


![[4-(Chloromethyl)oxan-4-yl]methanol](/img/structure/B2681209.png)
![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2681210.png)


![N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2681215.png)
![2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)


![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2681223.png)